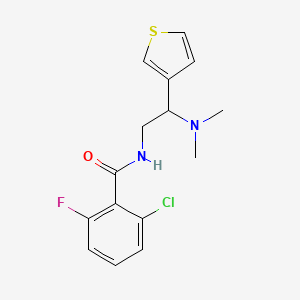![molecular formula C12H13BrO2 B2773214 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid CAS No. 1707367-76-7](/img/structure/B2773214.png)
2-[1-(4-Bromophenyl)cyclobutyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” is an organic compound with the molecular formula C12H13BrO2 . It has a molecular weight of 269.13 . The compound is also known as "(4-Bromo-phenyl)-cyclobutyl-acetic acid" .
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” consists of a cyclobutyl ring attached to a bromophenyl group and an acetic acid group . The InChI code for this compound is 1S/C12H13BrO2/c13-10-6-4-9 (5-7-10)11 (12 (14)15)8-2-1-3-8/h4-8,11H,1-3H2, (H,14,15) .Physical And Chemical Properties Analysis
The boiling point of “2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” is predicted to be 385.5±25.0 °C, and its density is predicted to be 1.478±0.06 g/cm3 . The pKa value is predicted to be 4.72±0.10 .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of chemically differentiated fragments using palladium catalysts. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Organoboron reagents play a crucial role in this process, and 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid is one such reagent. Its environmentally benign nature and rapid transmetalation with palladium complexes contribute to its widespread use .
Agrochemicals and Crop Protection
The cyclobutyl motif in 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid may contribute to its bioactivity. Researchers explore its potential as an agrochemical, such as a herbicide or plant growth regulator. Understanding its mode of action could lead to the development of environmentally friendly crop protection agents.
These applications highlight the versatility and significance of 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid in scientific research. If you need further details or additional applications, feel free to ask
Propriétés
IUPAC Name |
2-[1-(4-bromophenyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDSWKXCOSCJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2773131.png)
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)
![N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide](/img/structure/B2773134.png)
![1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2773136.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)
![4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate](/img/structure/B2773147.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)


![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)